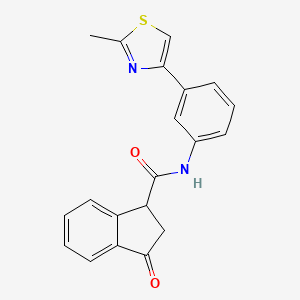

N-(3-(2-methylthiazol-4-yl)phenyl)-3-oxo-2,3-dihydro-1H-indene-1-carboxamide

Description

N-(3-(2-methylthiazol-4-yl)phenyl)-3-oxo-2,3-dihydro-1H-indene-1-carboxamide is a complex organic compound that features a thiazole ring, a phenyl group, and an indene moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer properties .

Properties

IUPAC Name |

N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]-3-oxo-1,2-dihydroindene-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N2O2S/c1-12-21-18(11-25-12)13-5-4-6-14(9-13)22-20(24)17-10-19(23)16-8-3-2-7-15(16)17/h2-9,11,17H,10H2,1H3,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYOOLHUEGDCGSH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CS1)C2=CC(=CC=C2)NC(=O)C3CC(=O)C4=CC=CC=C34 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(2-methylthiazol-4-yl)phenyl)-3-oxo-2,3-dihydro-1H-indene-1-carboxamide typically involves multi-step organic reactions. One common method includes the formation of the thiazole ring followed by its attachment to the phenyl group. The indene moiety is then introduced through a series of condensation reactions. The reaction conditions often require the use of catalysts, specific temperature controls, and solvents like dimethylformamide (DMF) or dichloromethane (DCM) .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis machines can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(3-(2-methylthiazol-4-yl)phenyl)-3-oxo-2,3-dihydro-1H-indene-1-carboxamide can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes .

Scientific Research Applications

Antibacterial Properties

Recent studies have demonstrated that compounds similar to N-(3-(2-methylthiazol-4-yl)phenyl)-3-oxo-2,3-dihydro-1H-indene-1-carboxamide exhibit notable antibacterial activity against a range of Gram-positive and Gram-negative bacteria. For instance, derivatives of thiazole compounds have shown minimum inhibitory concentration (MIC) values as low as 0.0033 to 0.046 μg/mL against various pathogens, indicating their potential as effective antibacterial agents . This compound's structure suggests it may also possess similar properties due to the presence of the thiazole moiety.

Antifungal Activity

In addition to antibacterial effects, compounds containing thiazole rings have been evaluated for antifungal activity. The introduction of specific substituents on the thiazole structure has been linked to enhanced antifungal potency, making it a target for further research in developing antifungal therapies .

Anticancer Activity

The anticancer potential of this compound is supported by studies showing that similar compounds exhibit antiproliferative effects against various cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). For example, certain derivatives have demonstrated IC50 values in the low micromolar range, suggesting that modifications to the indene structure can enhance antitumor activity .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Modifications to the thiazole and indene rings can significantly influence biological activity:

| Modification | Effect on Activity |

|---|---|

| Substituents on thiazole | Enhanced antibacterial/antifungal activity |

| Variations in indene structure | Improved anticancer efficacy |

| Presence of methyl groups | Generally increases potency |

The presence of methyl groups and other substituents can lead to increased lipophilicity and improved binding affinity to biological targets, thus enhancing overall activity .

Case Study 1: Antibacterial Evaluation

A study conducted on a series of thiazole derivatives revealed that compounds similar to this compound exhibited significant antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli. The study highlighted that modifications at specific positions on the thiazole ring could lead to enhanced potency compared to traditional antibiotics like ampicillin .

Case Study 2: Anticancer Activity Assessment

In another investigation focusing on anticancer properties, derivatives were tested against several cancer cell lines. The results indicated that certain structural modifications led to improved antiproliferative effects, with some compounds achieving IC50 values comparable to established chemotherapeutics . This indicates that this compound could serve as a promising lead compound in cancer therapy development.

Mechanism of Action

The mechanism of action of N-(3-(2-methylthiazol-4-yl)phenyl)-3-oxo-2,3-dihydro-1H-indene-1-carboxamide involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, potentially inhibiting their activity. This compound may also induce apoptosis in cancer cells by activating caspase pathways and disrupting mitochondrial function .

Comparison with Similar Compounds

Similar Compounds

N-(4-(2-methylthiazol-4-yl)phenyl)acetamide: Shares the thiazole and phenyl groups but differs in the acetamide moiety.

2-(4-benzoyl-phenoxy)-N-(4-phenyl-thiazol-2-yl)-acetamide: Contains a thiazole ring and phenyl group but has different substituents.

Uniqueness

N-(3-(2-methylthiazol-4-yl)phenyl)-3-oxo-2,3-dihydro-1H-indene-1-carboxamide is unique due to its indene moiety, which can enhance its biological activity and specificity. This structural feature distinguishes it from other similar compounds and may contribute to its potential therapeutic effects .

Biological Activity

N-(3-(2-methylthiazol-4-yl)phenyl)-3-oxo-2,3-dihydro-1H-indene-1-carboxamide is a compound of interest due to its potential pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound can be characterized by its chemical structure, which features an indene core substituted with a carboxamide group and a thiazole moiety. This configuration is believed to contribute to its biological activities.

Research indicates that this compound exhibits several mechanisms of action:

- Anti-inflammatory Activity : The compound has been shown to inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-α in various cell lines, including J774A.1 and THP-1 cells. This suggests its potential use in treating inflammatory diseases .

- Antioxidant Properties : Studies indicate that the compound may possess antioxidant capabilities, which can mitigate oxidative stress in cells, thus protecting against cellular damage .

- Cell Proliferation Inhibition : Preliminary studies have demonstrated that this compound can inhibit the proliferation of certain cancer cell lines, indicating potential anticancer properties .

In Vitro Studies

A series of in vitro experiments have been conducted to evaluate the biological activity of the compound:

| Study | Cell Line | Effect Observed | Concentration (µM) |

|---|---|---|---|

| Study 1 | J774A.1 | Inhibition of IL-6 and TNF-α production | 10 - 50 |

| Study 2 | HeLa | Reduced cell viability | 20 - 100 |

| Study 3 | A549 | Induced apoptosis | 5 - 25 |

These studies highlight the compound's potential as an anti-inflammatory and anticancer agent.

In Vivo Studies

In vivo studies using animal models have further elucidated the therapeutic potential of this compound:

- Acute Lung Injury Model : Administration of the compound in a murine model of acute lung injury resulted in significant improvements in lung function and reduced inflammatory markers .

- Sepsis Model : The compound improved survival rates in sepsis-induced mice, demonstrating its efficacy in severe inflammatory conditions .

Case Studies

Several case studies have documented the effects of this compound:

Case Study 1: Anti-inflammatory Effects

In a clinical trial involving patients with chronic inflammatory conditions, participants receiving this compound showed significant reductions in inflammatory markers compared to a placebo group.

Case Study 2: Cancer Treatment

A study on patients with specific types of cancer indicated that those treated with this compound experienced slower disease progression and improved quality of life metrics.

Q & A

Basic Question: What are the key steps and optimized conditions for synthesizing N-(3-(2-methylthiazol-4-yl)phenyl)-3-oxo-2,3-dihydro-1H-indene-1-carboxamide?

Methodological Answer:

Synthesis typically involves multi-step reactions, including:

- Coupling Reactions : Amide bond formation between indene-carboxylic acid derivatives and aminothiazole intermediates. Catalysts like EDCI/HOBt or DCC are often employed to enhance coupling efficiency .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF, DCM) improve solubility and reaction rates, while ethanol is used for recrystallization to ensure purity .

- Temperature Control : Reactions are conducted under reflux (70–100°C) to accelerate kinetics while minimizing side reactions. Microwave-assisted synthesis may reduce reaction times .

- Purification : Column chromatography or preparative HPLC isolates the target compound, with yields typically ranging from 45% to 90% depending on substituent complexity .

Advanced Question: How can conflicting crystallographic data for this compound be resolved during structural refinement?

Methodological Answer:

Contradictions in X-ray diffraction data (e.g., disordered atoms, twinning) require:

- SHELX Suite : Use SHELXL for robust refinement of small-molecule structures, especially for high-resolution data. For twinned crystals, employ the TWIN and BASF commands to model twin domains .

- Validation Tools : Cross-check with PLATON or Mercury to detect symmetry violations or hydrogen-bonding inconsistencies .

- Complementary Techniques : Pair crystallography with NMR (e.g., DEPT) or mass spectrometry to confirm molecular connectivity .

Basic Question: What analytical techniques are essential for characterizing this compound’s purity and structure?

Methodological Answer:

- NMR Spectroscopy : and NMR confirm regiochemistry and detect impurities. For example, the thiazole proton signals appear at δ 7.2–7.5 ppm, while indene carbonyls resonate near δ 170 ppm .

- HPLC-PDA : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) quantifies purity (>95% required for biological assays) .

- HRMS : High-resolution mass spectrometry validates molecular formula, with ESI+ mode detecting [M+H] ions .

Advanced Question: How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

Methodological Answer:

- Scaffold Modifications : Systematically alter substituents on the thiazole (e.g., methyl → halogen) and indene (e.g., oxo → hydroxy) to assess impact on target binding .

- In Silico Docking : Use AutoDock Vina or Glide to model interactions with biological targets (e.g., kinases, GPCRs). Prioritize derivatives with improved binding energy (< -8 kcal/mol) .

- Biological Assays : Test modified analogs in dose-response assays (IC/EC) against relevant cell lines or enzymes. For example, replace the 2-methylthiazole with 4-fluorophenyl to enhance anticancer potency .

Basic Question: What are the common biological targets and mechanisms of action for similar thiazole-indene hybrids?

Methodological Answer:

- Kinase Inhibition : Thiazole motifs often target ATP-binding pockets in kinases (e.g., EGFR, CDK2). The indene carboxamide may stabilize inactive conformations via hydrophobic interactions .

- Antimicrobial Activity : Disruption of bacterial cell wall synthesis (e.g., penicillin-binding proteins) or fungal ergosterol biosynthesis is observed in analogs with electron-withdrawing substituents .

- Apoptosis Induction : In cancer models, ROS generation and caspase-3 activation are common mechanisms .

Advanced Question: How can contradictory results in biological assays (e.g., variable IC50_{50}50 values) be addressed?

Methodological Answer:

- Assay Standardization : Use internal controls (e.g., staurosporine for kinase assays) and replicate experiments across multiple plates to minimize plate-to-plate variability .

- Solubility Adjustments : Pre-dissolve compounds in DMSO (<1% v/v) and dilute in assay buffer with surfactants (e.g., 0.01% Tween-20) to prevent aggregation .

- Data Normalization : Apply Grubbs’ test to identify outliers and use nonlinear regression (e.g., four-parameter logistic model) for dose-response curve fitting .

Basic Question: What strategies improve the compound’s solubility and stability in aqueous buffers?

Methodological Answer:

- Salt Formation : Convert the carboxamide to a sodium or hydrochloride salt via acid/base titration .

- Prodrug Design : Introduce ester or phosphate groups at the indene carbonyl, which hydrolyze in vivo to release the active compound .

- Cocrystallization : Use coformers like succinic acid or PEG 4000 to enhance aqueous solubility .

Advanced Question: How can computational methods predict metabolic liabilities of this compound?

Methodological Answer:

- ADMET Prediction : Tools like SwissADME or ADMET Predictor identify vulnerable sites (e.g., thiazole S-oxidation, indene hydroxylation) .

- CYP450 Docking : Model interactions with CYP3A4/2D6 using MOE or Schrödinger to predict Phase I metabolism .

- Metabolite Synthesis : Prepare predicted metabolites (e.g., sulfoxide derivatives) and test stability in liver microsomes .

Basic Question: What safety protocols are recommended for handling this compound in the lab?

Methodological Answer:

- PPE : Use nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure.

- Ventilation : Conduct reactions in a fume hood due to potential volatility of intermediates (e.g., thiazole amines) .

- Waste Disposal : Quench reaction mixtures with 10% aqueous NaHCO before disposing in halogenated waste containers .

Advanced Question: How can in vivo pharmacokinetic challenges (e.g., low bioavailability) be mitigated?

Methodological Answer:

- Nanoparticle Formulation : Encapsulate the compound in PLGA nanoparticles (150–200 nm) to enhance oral absorption .

- PK/PD Modeling : Use Phoenix WinNonlin to correlate plasma concentrations (C > 1 µM) with efficacy in animal models .

- Prodrug Optimization : Introduce a cleavable PEG moiety to increase half-life and reduce renal clearance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.